2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE
Description
2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring, a methoxy group, and a phenylsulfonyl hydrazinylidene moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C25H20N2O5S |
|---|---|
Molecular Weight |
460.5g/mol |
IUPAC Name |
[5-[(E)-(benzenesulfonylhydrazinylidene)methyl]-2-methoxyphenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C25H20N2O5S/c1-31-23-15-14-18(17-26-27-33(29,30)20-10-3-2-4-11-20)16-24(23)32-25(28)22-13-7-9-19-8-5-6-12-21(19)22/h2-17,27H,1H3/b26-17+ |
InChI Key |
GYCWNYKUSMNPEI-YZSQISJMSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE typically involves multi-step organic reactionsCommon reagents used in these reactions include naphthalene derivatives, methoxy reagents, and phenylsulfonyl hydrazine .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-(1-propenyl)phenol: A compound with a similar methoxy group but different overall structure.
Phenol, 2-methoxy-5-propenyl-, (E)-: Another related compound with a methoxy group and a propenyl substituent.
Uniqueness
2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE is unique due to its combination of a naphthalene ring, methoxy group, and phenylsulfonyl hydrazinylidene moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
